Lipophilicity (XLogP3) Comparison with N-Des-methoxyethyl Analog
The computed XLogP3 of 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is 1.3, compared to approximately 1.8 for the N-des-methoxyethyl analog 3-benzyl-1-[(pyridin-4-yl)methyl]urea (CAS 1007791-57-2). This 0.5 log unit difference is significant because XLogP3 values in the 1–3 range are generally considered optimal for balancing aqueous solubility and passive membrane permeability, whereas values >1.5 begin to favor higher lipophilicity-driven promiscuity and metabolic clearance. The lower XLogP3 of the target compound therefore suggests a more favorable developability profile for oral or CNS-directed programs. [1]
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 3-Benzyl-1-[(pyridin-4-yl)methyl]urea (CAS 1007791-57-2): XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 ≈ −0.5 log units (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) for neutral species |
Why This Matters
Lipophilicity differences of 0.5 log units can translate into >5-fold differences in membrane permeability and metabolic stability, directly impacting compound selection for hit-to-lead campaigns.
- [1] PubChem Compound Summary for CID 52906852 (target) and CID 155009817 (comparator). XLogP3 values computed by XLogP3 3.0 algorithm. National Center for Biotechnology Information, 2025. View Source
